5-Norbornene-2-methylamine
Overview
Description
5-Norbornene-2-methylamine is an organic compound with the chemical formula C8H13N. It is a colorless liquid with a strong amine odor. This compound is commonly used in organic synthesis as a starting material for the preparation of various other compounds. Its structure consists of a norbornene ring with a methylamine group attached to the second carbon atom.
Mechanism of Action
Target of Action
5-Norbornene-2-methylamine, also known as Bicyclo[2.2.1]hept-5-en-2-ylmethanamine, is an organic compound . It is commonly used in organic synthesis as a starting material for the synthesis of other compounds . .
Mode of Action
As a chemical reagent, it is often used in reactions to synthesize other compounds . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Analysis
Biochemical Properties
5-Norbornene-2-methylamine plays a significant role in biochemical reactions due to its reactive amine group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo reactions with phthalic anhydride to form 5-norbornene-2-(N-methyl)-phthalimide, which can be further used in ring-opening metathesis polymerization (ROMP) to create poly(norbornene-methylamine), a biomimetic of chitosan . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to synthesize polymers that mimic natural biomolecules like chitosan, which can interact with cellular components and influence cellular functions . These interactions can lead to changes in cell behavior, including alterations in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various products. For instance, the reaction of this compound with phthalic anhydride involves the formation of a covalent bond between the amine group and the anhydride, resulting in the formation of 5-norbornene-2-(N-methyl)-phthalimide . This product can then undergo further reactions, demonstrating the compound’s ability to participate in complex biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It can degrade over time if exposed to air or higher temperatures. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly, but its reactivity may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can become toxic and cause adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes that catalyze the conversion of amines to other functional groups. For example, the compound can undergo oxidative deamination to form corresponding aldehydes or ketones . These metabolic transformations are crucial for the compound’s biological activity and its role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for specific biomolecules.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Norbornene-2-methylamine typically involves the reaction of norbornene with methylamine. This reaction is usually carried out in the presence of hydrochloric acid as a catalyst. The reaction conditions include maintaining an appropriate temperature and pressure to ensure the efficient formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized to achieve high yields and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups
Scientific Research Applications
Comparison with Similar Compounds
- 5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene
- 5-(Aminomethyl)norbornene
- 5-Norbornene-2-methanamine
Comparison: 5-Norbornene-2-methylamine is unique due to its specific structure, which combines the norbornene ring with a methylamine group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the norbornene ring allows for polymerization reactions, while the amine group provides sites for further chemical modifications .
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289472 | |
Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-10-3 | |
Record name | 5-Norbornene-2-methylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Norbornene-2-methylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Norbornene-2-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Norbornene-2-methylamine considered a useful building block in polymer chemistry?
A: this compound is a versatile monomer in Ring-Opening Metathesis Polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of polymers with controlled molecular weights and narrow polydispersity indices (PDI), indicating a more uniform polymer chain length distribution. [] This control over the polymerization process makes it particularly attractive for synthesizing well-defined polymers.
Q2: How does the structure of this compound contribute to its applications in biomaterial development?
A: The primary amine group (-NH2) in this compound plays a crucial role in its biomaterial applications. This group enables its use in developing double crosslinked alginate (DC-Alg) hydrogels. [] Specifically, this compound can be conjugated to alginate, and subsequent crosslinking with calcium chloride and ultraviolet light results in a hydrogel with enhanced mechanical properties compared to alginate alone. [] This modified hydrogel exhibits properties similar to natural cartilage, making it promising for cartilage tissue engineering. []
Q3: What analytical techniques are typically employed to characterize polymers synthesized using this compound?
A: Common characterization techniques for polymers derived from this compound include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and gel permeation chromatography (GPC). [] FTIR helps identify functional groups present in the polymer, 1H-NMR provides structural information, and GPC determines the polymer's molecular weight and its distribution. [] These techniques provide valuable insights into the polymer's structure and properties.
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